molecular formula C16H21N3O B2814178 N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide CAS No. 1436089-99-4

N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide

Cat. No.: B2814178
CAS No.: 1436089-99-4
M. Wt: 271.364
InChI Key: ZHZQQDDGESZGKH-UHFFFAOYSA-N
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Description

N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide is an organic compound that features a cyano group, a cyclohexyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted amines with alkyl cyanoacetates under various conditions . For instance, the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates can yield cyanoacetamide derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides). The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide involves its interaction with specific molecular targets and pathways. The cyano group and pyridine ring play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide is unique due to its specific combination of functional groups and structural features. The presence of the cyano group, cyclohexyl group, and pyridine ring provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c17-12-15(13-6-2-1-3-7-13)19-16(20)10-9-14-8-4-5-11-18-14/h4-5,8,11,13,15H,1-3,6-7,9-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZQQDDGESZGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)NC(=O)CCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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